1-(4-Tert-butylbenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Description
1-(4-Tert-butylbenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a synthetic small molecule characterized by a piperidine core substituted with a 4-tert-butylbenzoyl group and a 1,2,4-oxadiazole ring bearing a 3-methoxyphenyl moiety. The compound’s structure integrates three key pharmacophoric elements:
- 4-Tert-butylbenzoyl group: Enhances lipophilicity and may influence target binding through hydrophobic interactions.
- Piperidine ring: A common scaffold in medicinal chemistry, contributing to conformational flexibility and basicity.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-26(2,3)21-10-8-19(9-11-21)25(30)29-14-12-18(13-15-29)16-23-27-24(28-32-23)20-6-5-7-22(17-20)31-4/h5-11,17-18H,12-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAZLOJBUKYBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Tert-butylbenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a synthesized molecule that exhibits various biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C24H27N3O5
- Molecular Weight : 437.48 g/mol
The compound features a piperidine core substituted with a tert-butylbenzoyl group and an oxadiazole moiety, which is known for enhancing biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing piperidine and oxadiazole structures exhibit significant antimicrobial properties. In a study evaluating similar derivatives, moderate to strong antibacterial activity was observed against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the oxadiazole ring is often associated with enhanced interaction with bacterial cell membranes.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically, derivatives with similar structures have been tested for their ability to inhibit acetylcholinesterase (AChE) and urease. For instance, certain piperidine derivatives displayed strong AChE inhibitory activity with IC50 values in the low micromolar range . This suggests potential applications in treating conditions like Alzheimer's disease and other cholinergic dysfunctions.
Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions of the compound with target proteins. These studies indicate that the compound interacts favorably with active sites of enzymes involved in various metabolic pathways. Such interactions are crucial for understanding its pharmacological profile and optimizing its efficacy .
Case Studies
- Antimicrobial Efficacy : A series of synthesized compounds were tested for their antimicrobial properties. Among them, those structurally similar to this compound exhibited significant antibacterial activity against multiple strains, reinforcing the potential therapeutic applications of this class of compounds .
- Neuroprotective Effects : Research on piperidine derivatives has indicated neuroprotective effects in models of neurodegeneration. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound likely inhibits specific enzymes through competitive or non-competitive mechanisms, altering metabolic pathways.
- Membrane Disruption : The hydrophobic nature of the tert-butyl group may facilitate membrane penetration, leading to disruption in bacterial cell integrity.
- Receptor Binding : Potential binding to neurotransmitter receptors could explain its neuroactive properties.
Comparison with Similar Compounds
A. Substituent Effects on Oxadiazole Ring
- Electron-Withdrawing Groups (e.g., CF3, F) : Compounds like the trifluoromethylphenyl analog (C21H26F3N5O2) exhibit potent GLP-1R modulation, likely due to enhanced binding affinity from hydrophobic and electrostatic interactions . The 4-fluorophenyl variant (C25H28FN3O2) may exhibit similar mechanisms but with reduced steric bulk compared to CF3 .
- Electron-Donating Groups (e.g., OCH3) : The 3-methoxyphenyl group in the target compound could improve solubility and alter target selectivity compared to halogenated analogs. Methoxy groups are also associated with metabolic stability in oxadiazole-containing drugs .
B. Heterocycle Variations
- Piperidine vs. Morpholine : The morpholine-containing analog (C21H26F3N5O2) demonstrates superior antidiabetic activity, possibly due to morpholine’s ability to form hydrogen bonds with GLP-1R .
- Piperidine-Benzimidazolone Hybrids : Compound 46 (C17H14ClN3O2) shows dual TRPA1/TRPV1 antagonism, highlighting the role of fused aromatic systems in multi-target engagement .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-tert-butylbenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine?
- Methodological Answer : The synthesis typically involves multi-step reactions. First, construct the 1,2,4-oxadiazole ring via cyclization of a nitrile and hydroxylamine derivative under reflux conditions (e.g., ethanol/H2SO4). Next, introduce the piperidine moiety through nucleophilic substitution or coupling reactions. For example, coupling the oxadiazole intermediate with a tert-butylbenzoyl-piperidine derivative using KOH/CS2 in refluxing ethanol . Tert-butyl protection/deprotection steps may be required to avoid side reactions .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR (in deuterated DMSO or CDCl3) to confirm substituent positions and stereochemistry. Compare chemical shifts with analogous piperidine-oxadiazole derivatives (e.g., δ ~2.5–3.5 ppm for piperidine protons) . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥97% purity) ensures batch consistency . For crystalline intermediates, X-ray diffraction resolves ambiguities in regiochemistry .
Q. What safety precautions are critical when handling intermediates like sulfanyl-triazoles or reactive oxadiazoles?
- Methodological Answer : Hazardous intermediates (e.g., sulfanyl groups in ) require inert atmosphere handling (N2/Ar gloveboxes) and PPE (gloves, goggles). Waste must be neutralized (e.g., 5% Na2CO3 for acidic byproducts) and stored separately for professional disposal .
Advanced Research Questions
Q. What strategies optimize reaction yields in the coupling of oxadiazole intermediates with piperidine derivatives?
- Methodological Answer :
- Catalyst Screening : Use CuI (10 mol%) in THF/acetone (5:1) to facilitate click chemistry for azide-alkyne cycloaddition .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while refluxing ethanol improves oxadiazole ring stability .
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., tert-butyl deprotection with TFA) to minimize side reactions .
Q. How can computational chemistry predict the reactivity of the tert-butylbenzoyl group during functionalization?
- Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps and Fukui indices, identifying nucleophilic/electrophilic sites on the tert-butylbenzoyl moiety. Pair with reaction path searching (e.g., IRC calculations) to model transition states for substitutions or oxidations . Validate predictions against experimental outcomes (e.g., regioselectivity in ).
Q. How to resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?
- Methodological Answer :
- Variable Pressure NMR : Conduct experiments at higher magnetic fields (e.g., 600 MHz) to resolve overlapping peaks .
- Isotopic Labeling : Introduce <sup>15</sup>N or <sup>13</sup>C labels in the oxadiazole ring to track coupling patterns .
- Dynamic NMR (DNMR) : Analyze temperature-dependent shifts to identify conformational flexibility in the piperidine ring .
Q. What statistical experimental design methods are suitable for optimizing solvent systems in multi-step syntheses?
- Methodological Answer : Apply Box-Behnken or central composite designs to evaluate solvent polarity, temperature, and catalyst loading. For example, a 3<sup>3</sup> factorial design can optimize THF/acetone ratios, reaction time, and CuI concentration, reducing trials by 40% while maximizing yield . Use ANOVA to identify significant factors (p < 0.05).
Q. What in vitro assays are recommended to evaluate the bioactivity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases or GPCRs using fluorescence polarization (e.g., IC50 determination) .
- Cellular Uptake Studies : Use radiolabeled (e.g., <sup>3</sup>H) derivatives to assess permeability in Caco-2 monolayers .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity between similar piperidine-oxadiazole derivatives?
- Methodological Answer :
- Structural-Alert Analysis : Compare logP, H-bond donors, and steric bulk (e.g., tert-butyl vs. cyclopropyl in ) to explain potency differences .
- Target Engagement Studies : Use SPR (surface plasmon resonance) to measure binding kinetics (KD) and confirm on-target effects .
- Proteomics Profiling : Identify off-target interactions via affinity pull-down assays coupled with MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
